CASIN

Overview

Description

CASIN is a small molecule inhibitor that targets the Cdc42 protein, a member of the Rho GTPase family. This compound is known for its ability to modulate the activity of Cdc42, which plays a crucial role in various cellular processes, including cell cycle regulation, cell migration, and cytoskeletal organization .

Preparation Methods

The synthesis of CASIN involves several steps, starting with the preparation of the core structure followed by functionalization. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CASIN undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CASIN has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of Cdc42 in various biochemical pathways. In biology, this compound is employed to investigate cell signaling and cytoskeletal dynamics. In medicine, this compound has shown potential in cancer research, particularly in targeting cancer cell migration and invasion. Additionally, this compound is used in the study of stem cell biology and aging .

Mechanism of Action

CASIN exerts its effects by disrupting the exchange of guanine nucleotides necessary for the activation of Cdc42. This inhibition prevents Cdc42 from interacting with its downstream effectors, thereby inhibiting actin assembly and preventing the formation of actin-rich folds in the cell membrane. This mechanism is crucial for its role in modulating cell migration and cytoskeletal organization .

Comparison with Similar Compounds

CASIN is unique in its specific targeting of Cdc42. Similar compounds include other Rho GTPase inhibitors such as ML141 and NSC23766, which target different members of the Rho GTPase family. This compound’s specificity for Cdc42 makes it a valuable tool for studying the distinct roles of this protein in cellular processes .

Properties

IUPAC Name |

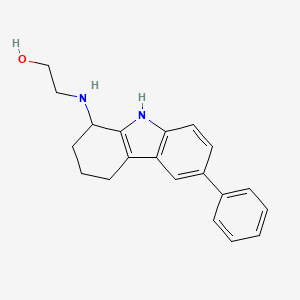

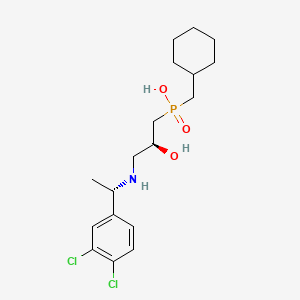

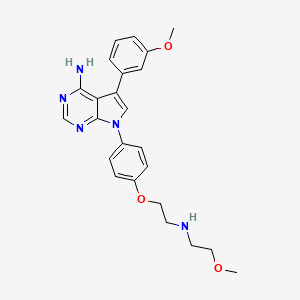

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUMAOXORBRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387144 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-86-6, 425399-05-9 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CASIN directly binds to Cdc42, specifically interfering with its GTP loading exchange reactions, which are catalyzed by guanine nucleotide exchange factors (GEFs). [] This inhibition occurs within a concentration range of 5–50 μM. [] By suppressing Cdc42 activity, this compound disrupts downstream signaling cascades, impacting various cellular processes such as:

- Actin Cytoskeleton Reorganization: Cdc42 plays a crucial role in actin polymerization, filopodia formation, and cell spreading. This compound effectively blocks these processes in various cell types, including platelets, fibroblasts, and hematopoietic stem cells. [, , , , ]

- Cell Adhesion and Migration: this compound inhibits α5β1 integrin-mediated adhesion to fibronectin and disrupts directional migration towards SDF-1α in hematopoietic stem/progenitor cells. [] These effects are likely due to disrupted actin dynamics and altered cell signaling.

- Cellular Signaling Pathways: this compound inhibits the phosphorylation of downstream Cdc42 effectors like PAK1 in platelets. [] It also impacts signaling pathways like EGFR/STAT3/ERK in multiple myeloma cells, contributing to its anti-tumor effects. []

ANone: The molecular formula for this compound is C20H21N3O and its molecular weight is 319.4 g/mol.

ANone: While the provided research papers do not delve into the detailed spectroscopic characterization of this compound, its structure and potential synthesis routes suggest the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation.

ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, there is limited information available regarding its material compatibility, stability under various environmental conditions, or potential catalytic properties. Further research is needed to explore these aspects.

ANone: The provided research emphasizes the in vitro and in vivo biological effects of this compound. There is limited information regarding computational chemistry modeling, detailed structure-activity relationship studies, or formulation approaches for this compound. Further research in these areas could help optimize its efficacy and delivery.

ANone: The current research on this compound focuses on its mechanism of action and potential therapeutic benefits. Information regarding its absorption, distribution, metabolism, excretion, and long-term toxicity is limited and requires further investigation. While promising results have been observed in preclinical models, comprehensive safety and toxicology studies are needed to determine its suitability for clinical use.

ANone: The provided research primarily focuses on the fundamental biological effects of this compound. Consequently, there's limited information available concerning specialized drug delivery approaches, identified biomarkers for efficacy or toxicity, specific analytical techniques for its detection and quantification, or its potential environmental impact.

ANone: Future research on this compound could focus on:

ANone: Preclinical studies suggest several potential therapeutic applications for this compound, including:

- Hematopoietic Stem Cell Transplantation: this compound could potentially improve engraftment of transplanted stem cells by modulating the bone marrow niche. [, , ]

- Acute Myeloid Leukemia: Targeting Cdc42 with this compound shows promise in mobilizing leukemia initiating cells, potentially enhancing the efficacy of chemotherapy. []

- Multiple Myeloma: this compound exhibits anti-tumor activity in multiple myeloma, particularly in drug-resistant cases, by inhibiting Cdc42-mediated signaling pathways. [, ]

- Hair Loss: this compound shows potential in promoting hair regeneration by restoring canonical Wnt signaling in aged hair follicle stem cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)

![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)